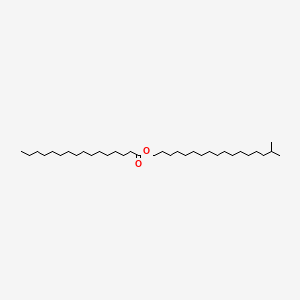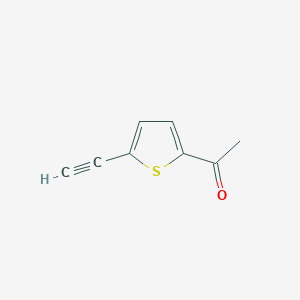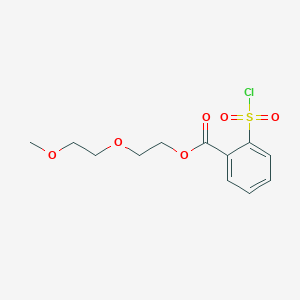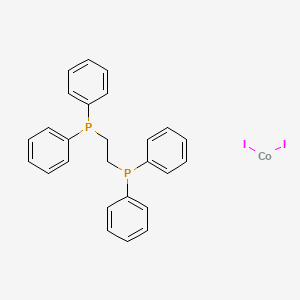
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Vue d'ensemble
Description
Diiodo(bis(diphenylphosphino)ethane)cobalt(II), also known as DIPE-Co-II, is a coordination compound of cobalt and two diphenylphosphinoethane ligands. It is a powerful catalyst for a variety of organic transformations, including oxidation and reduction reactions, as well as condensation and cyclization reactions. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The unique properties of DIPE-Co-II make it an attractive choice for a wide range of applications.
Applications De Recherche Scientifique
Organometallic Catalyst
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is an organometallic catalyst . Organometallics are useful reagents and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Reductive Coupling Reactions
This compound serves as a catalyst for reductive coupling reactions . These reactions are essential in the synthesis of complex organic compounds.
Cyclization Reactions
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is used as a catalyst in cyclization reactions . These reactions are crucial in the formation of cyclic compounds, which are prevalent in many natural products and pharmaceuticals.
Reductive [3 + 2] Cycloaddition Reactions
This compound is also used in reductive [3 + 2] cycloaddition reactions . These reactions are important in the synthesis of five-membered rings, which are common in many biologically active compounds.
Aryl-Sulfur Bond Formation
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is used as a catalyst for aryl-sulfur bond formation . This process is important in the synthesis of various sulfur-containing organic compounds.
Dimerization Reactions
This compound is used as a catalyst in dimerization reactions . These reactions are crucial in the production of various polymers and other materials.
Coupling of Thiols with Aryl and Heteroaryl Iodides
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is used as a catalyst for the mild coupling of thiols with aryl and heteroaryl iodides to give sulfides . This reaction is important in the synthesis of various sulfur-containing compounds.
Cyclization of 2-Iodobenzoates with Aldehydes
This compound catalyzes the cyclization of 2-iodobenzoates with aldehydes to give phthalides (isobenzofuranones) . This reaction is crucial in the synthesis of various phthalide derivatives, which are found in many natural products and pharmaceuticals.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, specifically thiols and aryl or heteroaryl iodides .
Mode of Action
This compound facilitates the coupling of thiols with aryl and heteroaryl iodides to produce sulfides . It also catalyzes the cyclization of 2-iodobenzoates with aldehydes to produce phthalides (isobenzofuranones) .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of aryl sulfides and phthalides . These products are important in various biochemical processes and have applications in pharmaceuticals and materials science.
Result of Action
The result of Diiodo(bis(diphenylphosphino)ethane)cobalt(II)'s action is the formation of new compounds through the coupling of thiols with aryl and heteroaryl iodides to give sulfides , and the cyclization of 2-iodobenzoates with aldehydes to give phthalides .
Propriétés
IUPAC Name |
diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZQBPRANWICZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24CoI2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457138 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34775-39-8 | |
| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



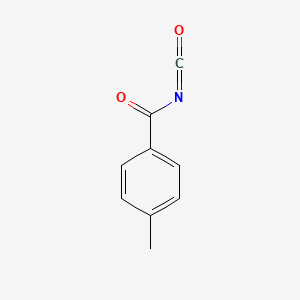
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)

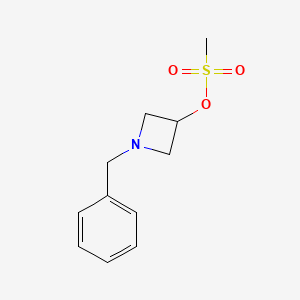
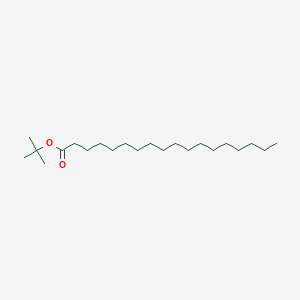

![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)

